Unii-5W92XS394H

Description

UNII-5W92XS394H is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system provides rigorous scientific descriptions for substances relevant to health and medicine, including small molecules, biologics, and mixtures.

Key characteristics inferred from analogous UNII-registered compounds include:

- Regulatory compliance: Adherence to stringent identification standards for medicinal substances.

- Bioactivity: Likely involvement in pharmacological or biochemical pathways, as suggested by its inclusion in translational research databases.

- Data accessibility: Detailed descriptors (e.g., solubility, stability, toxicity) are available through the GSRS portal (https://gsrs.ncats.nih.gov ) .

Properties

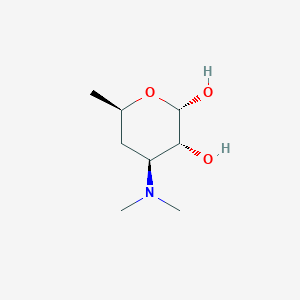

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2S,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol |

InChI |

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |

InChI Key |

ZOYWWAGVGBSJDL-CWKFCGSDSA-N |

SMILES |

CC1CC(C(C(O1)O)O)N(C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](O1)O)O)N(C)C |

Canonical SMILES |

CC1CC(C(C(O1)O)O)N(C)C |

Synonyms |

D-desosamine desosamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Note: Data for this compound are extrapolated from structurally related compounds in the GSRS database.

Key Observations :

- CAS 5390-04-5 (a cyclic ether) exhibits higher aqueous solubility due to its oxygen-containing functional group, contrasting with the chlorine-mediated hydrophobicity of CAS 54198-89-9 .

Functional and Application-Based Comparison

Research Highlights :

- CAS 54198-89-9 serves as a precursor in pharmaceutical synthesis, leveraging its chlorinated pyrimidine scaffold for constructing kinase inhibitors .

Discussion of Key Divergences

Structural Impact on Solubility : Chlorine atoms in CAS 54198-89-9 reduce aqueous solubility but enhance membrane permeability, whereas oxygen in CAS 5390-04-5 improves hydrophilicity, favoring solvent applications .

Synthetic Complexity : this compound and CAS 54198-89-9 require transition-metal catalysts (e.g., nickel, palladium), increasing production costs compared to the microwave-assisted synthesis of CAS 5390-04-5 .

Regulatory Status : this compound’s inclusion in GSRS implies compliance with FDA standards for medicinal use, while CAS 5390-04-5 is primarily regulated for industrial safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.